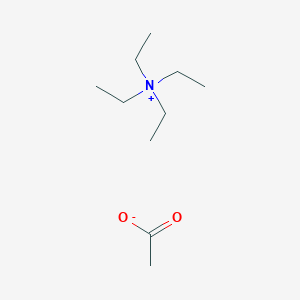
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
描述
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is an organic compound with the molecular formula C13H17NO4. It is a derivative of pyridine, characterized by the presence of two ethyl ester groups at the 3 and 5 positions and two methyl groups at the 2 and 6 positions on the pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions: Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is typically synthesized through the oxidation of 4-substituted Hantsch dihydropyridines. The reaction involves the use of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or distillation techniques to obtain the final product.
化学反应分析
Types of Reactions: Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form dihydropyridine derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Methanesulfonic acid, sodium nitrite, and wet silicon dioxide are commonly used oxidizing agents.
Reduction: Hydrogen gas or metal hydrides such as sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to substitute the ester groups.
Major Products Formed:
Oxidation: Pyridine derivatives with various functional groups.
Reduction: Dihydropyridine derivatives.
Substitution: Amides, alcohols, or other ester derivatives.
科学研究应用
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with pyridine-based structures.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate involves its interaction with various molecular targets and pathways. As a pyridine derivative, it can act as a ligand, forming complexes with metal ions and influencing enzymatic activities. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids, which can further participate in biochemical reactions .
相似化合物的比较
Dimethyl 2,6-pyridinedicarboxylate: Similar structure but with methyl ester groups instead of ethyl ester groups.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: A dihydropyridine derivative with similar ester groups.
Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: A dihydropyridine derivative with tert-butyl ester groups.
Uniqueness: Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is unique due to its specific ester groups and methyl substitutions, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form complexes with metal ions makes it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIWSYPKAJVXBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289002 | |
| Record name | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1149-24-2 | |
| Record name | 2,6-Dimethyl-3,5-pyridinedicarboxylic acid diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1149-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 58515 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1149-24-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate in organic synthesis?
A1: this compound is a key intermediate in the Hantzsch pyridine synthesis, a widely used method for synthesizing substituted pyridines . It serves as a versatile precursor for various other heterocyclic compounds, as demonstrated by its reaction with 1,3,5-triazine to form ethyl 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate .
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of electron-withdrawing ester groups at the 3 and 5 positions of the pyridine ring makes the 2 and 6 positions susceptible to nucleophilic attack. This is exemplified by the reaction with electrophiles, where ipso substitution occurs, replacing the dimethylamino group in the 4-p-dimethylaminophenyl derivative .
Q3: What insights do crystallographic studies provide about this compound?
A3: X-ray crystallography reveals that this compound molecules lack a symmetry plane due to the ethyl group conformation . The crystal packing is stabilized by C—H⋯O and C—H⋯π interactions, forming a three-dimensional network . These interactions are crucial for understanding the compound's solid-state properties.
Q4: Are there any notable applications of this compound derivatives in coordination chemistry?
A4: Yes, this compound can be modified to synthesize dihydrazone ligands. These ligands have been successfully employed to create dinuclear oxidovanadium complexes, which exhibit potential catalytic activity . This highlights the versatility of this scaffold in developing new metal complexes for various applications.
Q5: How does photooxidation affect Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate?
A5: Photooxidation of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate under various conditions (different solvents, atmospheres) leads to the formation of this compound . This reaction is influenced by the substituents on the dihydropyridine ring and the reaction environment. Understanding these factors is crucial for controlling the photooxidation process and its potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)

